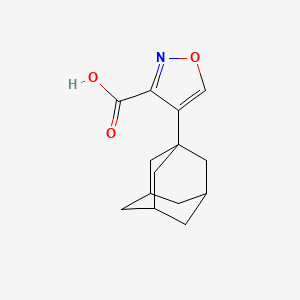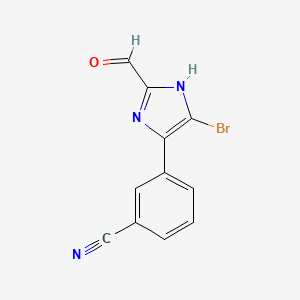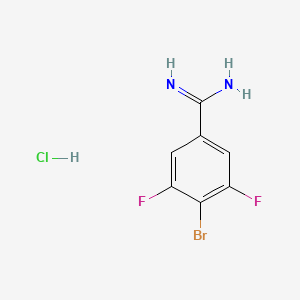
4-Bromo-3,5-difluorobenzimidamide Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3,5-difluorobenzimidamide Hydrochloride is a chemical compound that belongs to the class of benzimidamides It is characterized by the presence of bromine and fluorine atoms attached to a benzimidamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,5-difluorobenzimidamide Hydrochloride typically involves the following steps:
Fluorination: The addition of fluorine atoms at specific positions on the benzene ring.
Amidation: The formation of the benzimidamide structure through the reaction of an amine with a suitable precursor.
Hydrochloride Formation: The final step involves converting the compound into its hydrochloride salt form for increased stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common in industrial settings to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-3,5-difluorobenzimidamide Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzimidamides.
Aplicaciones Científicas De Investigación
4-Bromo-3,5-difluorobenzimidamide Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3,5-difluorobenzimidamide Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-3,5-difluorobenzaldehyde: A related compound with similar structural features but different functional groups.
3-Bromo-4,5-dihydroxybenzaldehyde: Another brominated and fluorinated benzaldehyde derivative with distinct properties.
Uniqueness
4-Bromo-3,5-difluorobenzimidamide Hydrochloride is unique due to its specific combination of bromine and fluorine atoms on the benzimidamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
123688-60-8 |
|---|---|
Fórmula molecular |
C7H6BrClF2N2 |
Peso molecular |
271.49 g/mol |
Nombre IUPAC |
4-bromo-3,5-difluorobenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C7H5BrF2N2.ClH/c8-6-4(9)1-3(7(11)12)2-5(6)10;/h1-2H,(H3,11,12);1H |
Clave InChI |
WICDKASSIDOJMB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)Br)F)C(=N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


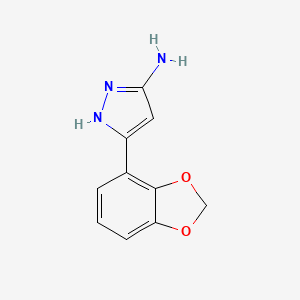
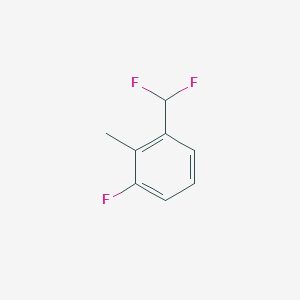
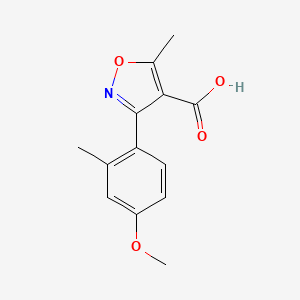
![7-Fluorobenzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B13701262.png)
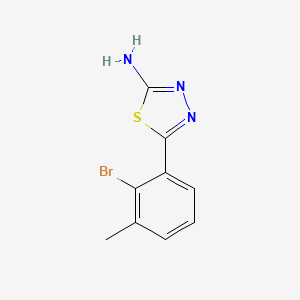
![Diethyl [3,5-Bis(trifluoromethyl)phenyl]phosphonate](/img/structure/B13701270.png)

![7-Bromobenzo[c]isoxazol-3-amine](/img/structure/B13701284.png)
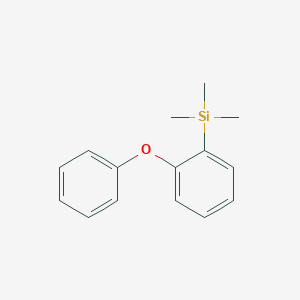
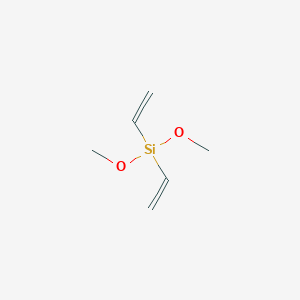
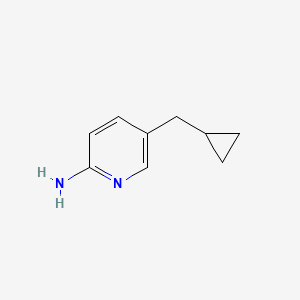
![6-[(2-Fluoroethyl)carbamoyl]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B13701318.png)
